Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine

Catalog No.
S983851
CAS No.
1160861-60-8
M.F
C39H37F12O2P
M. Wt
796.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triis...

CAS Number

1160861-60-8

Product Name

Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane

Molecular Formula

C39H37F12O2P

Molecular Weight

796.7 g/mol

InChI

InChI=1S/C39H37F12O2P/c1-19(2)22-11-29(20(3)4)33(30(12-22)21(5)6)34-31(52-7)9-10-32(53-8)35(34)54(27-15-23(36(40,41)42)13-24(16-27)37(43,44)45)28-17-25(38(46,47)48)14-26(18-28)39(49,50)51/h9-21H,1-8H3

InChI Key

KYTUFIMHJNRPLC-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC)C(C)C

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC)C(C)C

Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine, commonly referred to as JackiePhos, is a phosphine ligand notable for its application in various catalytic processes. Its chemical formula is C39H37F12O2PC_{39}H_{37}F_{12}O_{2}P, and it possesses a complex structure characterized by two 3,5-bis(trifluoromethyl)phenyl groups attached to a biphenyl backbone with triisopropyl and dimethoxy substituents. The presence of trifluoromethyl groups enhances its electronic properties, making it an effective ligand in transition metal catalysis.

  • Cross-Coupling Reactions: It is widely used in Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-nitrogen and carbon-carbon bonds.
  • Oxidation and Reduction: While less common than cross-coupling applications, it can also engage in oxidation and reduction reactions under specific conditions .

The biological activity of Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine is primarily linked to its role in modifying biomolecules. This modification can help elucidate biological pathways and mechanisms, making it valuable in biochemical research. Its potential applications in drug development are noteworthy, as it aids in synthesizing pharmaceutical compounds.

The synthesis of JackiePhos typically involves:

  • Coupling Reactions: The compound is synthesized through palladium-catalyzed coupling of 3,5-bis(trifluoromethyl)phenyl groups with a 2',4',6'-triisopropyl-3,6-dimethoxy biphenyl framework.
  • Reaction Conditions: Optimal reaction conditions include the use of base reagents to facilitate the coupling process. The synthesis can be performed on both laboratory and industrial scales, with careful monitoring to ensure high yield and purity .

JackiePhos has diverse applications across various fields:

  • Chemistry: It serves as a ligand in catalytic processes for synthesizing complex organic molecules.
  • Biology: The compound is employed in biomolecule modification for studying biological systems.
  • Medicine: It aids in the synthesis of pharmaceutical compounds, contributing to drug development.
  • Industry: Used in producing fine chemicals and materials, impacting various industrial processes .

Interaction studies involving JackiePhos often focus on its efficacy as a ligand in catalytic reactions. The compound's performance can be influenced by environmental factors such as temperature, pressure, and the presence of other reactants. These studies help optimize reaction conditions for improved yields and selectivity.

Several compounds share structural similarities with Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine. Below are some notable examples:

Compound NameStructureUnique Features
TriphenylphosphineC18H15PC_{18}H_{15}PA simpler phosphine ligand widely used but lacks trifluoromethyl groups.
BiphenylphosphineC12H11PC_{12}H_{11}PSimilar biphenyl structure but without trifluoromethyl or methoxy substituents.
Bis(diphenylphosphino)ethaneC26H28P2C_{26}H_{28}P_2Contains two diphenylphosphino groups; used in similar catalytic applications but less sterically hindered.

JackiePhos stands out due to its unique combination of electronic properties from the trifluoromethyl groups and steric hindrance from the triisopropyl groups, making it particularly effective for specific catalytic applications .

XLogP3

13.1

Dates

Modify: 2023-08-16

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